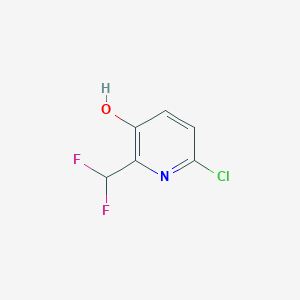

6-Chloro-2-(difluoromethyl)-3-pyridinol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4ClF2NO |

|---|---|

Molecular Weight |

179.55 g/mol |

IUPAC Name |

6-chloro-2-(difluoromethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H4ClF2NO/c7-4-2-1-3(11)5(10-4)6(8)9/h1-2,6,11H |

InChI Key |

FUTGAAGTCSEFDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1O)C(F)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization

Strategies for the Construction of the 3-Pyridinol Core with Specific Substituents

Cyclization Reactions for Pyridine (B92270) Ring Formation

De novo synthesis, or the construction of the pyridine ring from the ground up, offers a powerful route to introduce desired substituents with high regiochemical control. nih.gov One of the classic and robust methods for creating polysubstituted pyridines is the Bohlmann–Rahtz pyridine synthesis. wikipedia.orgnih.gov This two-step process begins with the Michael addition of an enamine to an ethynyl ketone, forming an aminodiene intermediate. nih.govthieme-connect.com Subsequent thermal or acid-catalyzed cyclodehydration of this intermediate yields the 2,3,6-trisubstituted pyridine. thieme-connect.comjk-sci.com

Recent advancements have focused on improving the conditions for the cyclodehydration step, which traditionally required high temperatures. thieme-connect.com The use of Lewis acids or Brønsted acids can promote the necessary E/Z-isomerization and subsequent cyclization under milder conditions. thieme-connect.com

| Reaction Type | Description | Key Intermediates | Advantages | Ref. |

| Bohlmann–Rahtz Synthesis | Condensation of an enamine and an ethynyl ketone followed by cyclodehydration. | Aminodiene | High regiocontrol, access to 2,3,6-trisubstituted pyridines. | wikipedia.orgnih.govjk-sci.com |

| Three-Component Reactions | Condensation of a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849). | Not applicable | One-pot synthesis, good yields, total regiochemical control. | |

| Cascade Reactions | N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes, followed by electrocyclization and oxidation. | 3-azatriene | Mild conditions, good functional group tolerance, modular. | nih.gov |

Regioselective Functionalization of Precursor Pyridines

An alternative to de novo synthesis is the direct functionalization of a pre-existing pyridine ring. This approach is particularly useful for late-stage modifications. researchgate.netnih.gov The electron-deficient nature of the pyridine ring, however, makes direct electrophilic substitution challenging and often requires harsh conditions. researchgate.netacs.org

Directed ortho-metalation (DoM) is a powerful strategy to overcome this challenge. znaturforsch.combaranlab.org A directing metalating group (DMG) on the pyridine ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgclockss.org Subsequent quenching with an electrophile introduces the desired substituent with high regioselectivity. The choice of the directing group and the lithiating agent is crucial to avoid side reactions, such as the addition of the organolithium reagent to the C=N bond of the pyridine. clockss.org

Another significant approach is the transition-metal-catalyzed C-H bond functionalization. researchgate.netnih.gov This method allows for the direct introduction of functional groups at specific positions of the pyridine ring, offering an atom-economical route to substituted pyridines. researchgate.netbeilstein-journals.org Rhodium(III)-catalyzed hydroarylation of alkynes, for instance, can achieve C-3 selective alkenylation of pyridine derivatives. rsc.org

Methodologies for Introducing the 6-Chloro Substituent

The introduction of a chlorine atom at the 6-position of the pyridine ring is a key transformation. A classic and widely used method for converting an amino group on a heteroaromatic ring to a halide is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This reaction involves the diazotization of an aminopyridine to form a diazonium salt, which is then treated with a copper(I) chloride to yield the corresponding chloropyridine. wikipedia.orgnih.gov

While effective, the traditional Sandmeyer reaction can require strongly acidic and oxidizing conditions, which may not be compatible with sensitive functional groups. nih.gov Modifications and alternative procedures have been developed to circumvent these issues. For instance, performing the reaction in concentrated hydrochloric acid has been reported to give high yields of 2-chloropyridine from 2-aminopyridine. actachemscand.org Recent developments have explored milder conditions for deaminative chlorination, expanding the functional group tolerance of this transformation. nih.gov

Diverse Approaches for the Incorporation of the 2-(Difluoromethyl) Moiety

The difluoromethyl (CF2H) group is a valuable substituent in medicinal and agricultural chemistry, often acting as a bioisostere for hydroxyl, thiol, or amino groups. researchgate.net Its introduction onto a pyridine ring can be achieved through various methods, which are broadly classified as electrophilic or nucleophilic difluoromethylation.

Electrophilic Difluoromethylation Techniques

Electrophilic difluoromethylation involves the reaction of an electron-rich substrate with a reagent that acts as a "CF2H+" synthon. acs.org Developing stable and effective electrophilic difluoromethylating agents has been a significant area of research. acs.org

One class of such reagents is sulfonium salts, for example, S-(difluoromethyl)diarylsulfonium tetrafluoroborate. acs.org These reagents can transfer the difluoromethyl group to various nucleophiles. acs.org Another approach involves the use of α-difluoromethyl sulfoximine compounds, which have been shown to be efficient reagents for transferring the CF2H group to S-, N-, and C-nucleophiles. acs.org The mechanism of these reactions can sometimes involve the in-situ generation of difluorocarbene. acs.org

| Reagent Type | Example | Mechanism | Applicable Nucleophiles | Ref. |

| Sulfonium Salts | S-(difluoromethyl)diarylsulfonium tetrafluoroborate | Electrophilic transfer | Sulfonic acids, tertiary amines, imidazoles, phosphines | acs.org |

| Sulfoximines | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Can involve difluorocarbene | S-, N-, and C-nucleophiles | acs.org |

Nucleophilic Difluoromethylation Strategies

Nucleophilic difluoromethylation employs a reagent that acts as a "CF2H-" source to react with an electrophilic substrate. alfa-chemistry.com A common strategy involves the use of difluoromethyl heteroaryl sulfones, such as 2-PySO2CF2H (Hu reagent), which are valued for their stability and broad applicability. sioc-journal.cn

Another widely used nucleophilic difluoromethylating agent is (trimethylsilyl)difluoromethane (TMSCF2H). rsc.org This reagent can be used in transition metal-catalyzed cross-coupling reactions to introduce the difluoromethyl group onto aryl halides. rsc.org Furthermore, reagents like ethyl bromodifluoroacetate can be used for the N-difluoromethylation of pyridine derivatives. rsc.orgrsc.org This reaction proceeds via N-alkylation followed by in-situ hydrolysis and decarboxylation. rsc.org

Recent strategies have also focused on the direct C-H difluoromethylation of pyridines. researchgate.net By temporarily dearomatizing the pyridine ring to form an electron-rich intermediate, subsequent reaction with an electrophilic fluorine source can achieve meta-selective difluoromethylation. researchgate.net

Radical Difluoromethylation Protocols

Radical difluoromethylation has become a vital strategy for the synthesis of difluoromethylated heterocycles due to its operational simplicity and functional group tolerance. rsc.org These methods rely on the generation of the difluoromethyl radical (•CF₂H), which is then trapped by a heteroaromatic substrate. The •CF₂H radical is considered nucleophilic, which influences its reactivity with electron-deficient rings like pyridine. nih.govrsc.org

Several reagents have been developed to serve as effective sources of the •CF₂H radical. A pioneering and widely used reagent is zinc difluoromethanesulfinate, Zn(SO₂CF₂H)₂ (DFMS), which generates the •CF₂H radical in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP). nih.gov Other sources include difluoroacetic acid and its derivatives, which can release the radical under specific catalytic conditions. nih.gov

The general mechanism for a Minisci-type reaction involving a pyridine derivative proceeds as follows:

Radical Generation: The precursor reagent decomposes under thermal or oxidative conditions to form the •CF₂H radical.

Radical Addition: The nucleophilic •CF₂H radical attacks the protonated pyridine ring, which is electron-deficient. This addition typically occurs at the C2 or C4 positions.

Rearomatization: The resulting radical cation intermediate is oxidized, leading to the loss of a proton and the restoration of aromaticity, yielding the difluoromethylated pyridine.

The application of these protocols to a 6-chloro-3-pyridinol scaffold would require careful consideration of the directing effects of the existing chloro and hydroxyl substituents on the pyridine ring.

Table 1: Common Reagents for Radical Difluoromethylation

| Reagent Name | Chemical Formula | Activator/Condition | Reference |

|---|---|---|---|

| Zinc Difluoromethanesulfinate (DFMS) | Zn(SO₂CF₂H)₂ | tert-butyl hydroperoxide (TBHP) | nih.gov |

| Difluoroacetic Acid | CF₂HCOOH | Transition Metal Catalysis | nih.gov |

| Sodium Difluoromethanesulfonate | NaSO₂CF₂H | Organic Photocatalysis, O₂ | nih.gov |

Photoinduced and Transition Metal-Mediated Difluoromethylation Reactions

To overcome some limitations of traditional radical methods, such as the need for stoichiometric oxidants and high temperatures, photoinduced and transition metal-mediated reactions have been developed, offering milder conditions and improved control. beilstein-journals.orgnih.govrsc.org

Photoinduced Difluoromethylation Visible-light photoredox catalysis has revolutionized the synthesis of complex molecules by enabling radical generation under exceptionally mild conditions. mdpi.comrsc.org In this approach, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process with a suitable difluoromethyl radical precursor. nih.gov This method can be used for the direct C-H difluoromethylation of heterocycles using inexpensive reagents like sodium difluoromethane sulfonate with oxygen as a green oxidant. nih.gov Hypervalent iodine(III) reagents containing difluoroacetoxy ligands have also been employed, which undergo photolysis to generate the desired radical. rsc.orgnih.gov

Transition Metal-Mediated Difluoromethylation Transition metal catalysis, particularly with palladium and copper, provides a powerful and regioselective method for forming C-CF₂H bonds. rsc.orgescholarship.org These reactions typically involve the cross-coupling of a heteroaryl halide (e.g., chloride, bromide, or iodide) with a nucleophilic difluoromethylating reagent. This strategy offers excellent control over the site of difluoromethylation, as the CF₂H group is installed specifically at the position of the halogen. nih.gov Reagents such as (trifluoromethyl)trimethylsilane (TMSCF₂H) are commonly used in copper-mediated reactions. nih.gov Palladium-catalyzed approaches can utilize a variety of ligands and difluoromethyl sources, allowing for the functionalization of even challenging heteroaryl chlorides. nih.gov

Table 2: Comparison of Photoinduced and Transition Metal-Mediated Methods

| Method | Catalyst Type | Typical Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Photoinduced | Organic Dyes, Iridium or Ruthenium Complexes | Heterocycle (C-H bond) | Mild room-temperature conditions, uses visible light, avoids harsh oxidants. | nih.govrsc.org |

| Transition Metal | Palladium or Copper Complexes | Heteroaryl Halide (C-X bond) | High regioselectivity, broad substrate scope, good functional group tolerance. | nih.govnih.gov |

Investigation of Regioselectivity in Synthetic Transformations

The regioselectivity of difluoromethylation is a critical factor in the synthesis of a polysubstituted pyridine like 6-chloro-2-(difluoromethyl)-3-pyridinol. The position of the incoming difluoromethyl group is dictated by the electronic properties of the pyridine ring and the nature of the reaction mechanism.

In radical C-H functionalization (Minisci-type reactions), the pyridine nitrogen makes the ring electron-deficient, directing incoming nucleophilic radicals to the C2, C4, and C6 positions. nih.gov For a 6-chloro-3-pyridinol precursor, the C6 position is already substituted. The directing effects of the other substituents must be considered:

Chloro Group (at C6): An electron-withdrawing, ortho-, para-directing group.

Hydroxyl Group (at C3): An electron-donating, ortho-, para-directing group.

The interplay of these effects makes the C2 and C4 positions the most probable sites for radical attack. Achieving selectivity for the C2 position over the C4 position in a direct C-H functionalization can be challenging and often results in mixtures of isomers. nih.gov Recent strategies have been developed to achieve site-switchable C-H difluoromethylation by converting pyridines into intermediates like oxazino pyridines or pyridinium (B92312) salts, which alters the electronic distribution and directs the radical to either the meta or para position, respectively. nih.govresearchgate.net

To ensure absolute regioselectivity, a transition-metal-catalyzed cross-coupling approach is superior. This strategy involves starting with a precursor that has a halogen (e.g., bromine or iodine) or another coupling handle precisely at the C2 position. A subsequent palladium- or copper-catalyzed reaction would then install the CF₂H group exclusively at this site, circumventing the issue of isomeric mixtures. nih.gov

Comparative Analysis of Synthetic Routes and Yield Optimization

Two primary synthetic routes for this compound can be envisioned based on the methodologies discussed.

Route A: Direct C-H Difluoromethylation This route would begin with 6-chloro-3-pyridinol and introduce the difluoromethyl group in a single step via a radical or photocatalytic C-H functionalization.

Advantages: High atom and step economy.

Disadvantages: Potential for low regioselectivity, leading to the formation of the 4-(difluoromethyl) isomer and creating significant purification challenges. The hydroxyl group might require protection.

Route B: Transition-Metal-Catalyzed Cross-Coupling This route involves a multi-step sequence, starting with a precursor such as 2-bromo-6-chloro-3-pyridinol.

Advantages: Excellent control over regioselectivity, leading to a single product isomer. The reactions are often high-yielding and tolerate a wide range of functional groups.

Disadvantages: Lower step economy due to the need for pre-functionalization of the C2 position, potentially involving more steps and generating more waste.

Yield Optimization For either route, optimization is crucial. In Route A, screening different radical precursors, oxidants/photocatalysts, solvents, and reaction times would be necessary to maximize the yield of the desired C2 isomer. For Route B, optimization would focus on screening palladium or copper catalysts, ligands, bases, and difluoromethyl sources to achieve high conversion and yield in the cross-coupling step. nih.gov

Table 3: Comparative Analysis of Synthetic Routes

| Parameter | Route A: Direct C-H Functionalization | Route B: Cross-Coupling |

|---|---|---|

| Regioselectivity | Potentially low; mixture of isomers likely. | Excellent; single isomer formed. |

| Step Economy | High (fewer steps). | Low (more steps). |

| Atom Economy | High. | Moderate. |

| Process Complexity | Simpler process, but complex purification. | More complex synthesis, but simpler purification. |

Application of Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals is essential for sustainable industrial processes. unibo.it Several aspects of the synthesis of this compound can be improved to align with these principles. ijarsct.co.inresearchgate.net

Use of Greener Solvents: Traditional organic syntheses often use hazardous chlorinated solvents. These can be replaced with more environmentally benign options like ethanol, water, or deep eutectic solvents. ijarsct.co.inmdpi.com Some modern methods, such as mechanochemical synthesis (ball-milling), can proceed entirely without a solvent. researchgate.net

Energy Efficiency: Photoinduced reactions that operate at room temperature using visible light are significantly more energy-efficient than methods requiring high temperatures for thermal decomposition of radical precursors. nih.govresearchgate.net Microwave-assisted synthesis can also dramatically reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.innih.gov

Catalysis over Stoichiometric Reagents: The use of catalytic methods (photoredox or transition metal) is inherently greener than using stoichiometric reagents that generate large amounts of waste. bhu.ac.inyoutube.com Catalytic processes increase efficiency and reduce the environmental impact. mdpi.com

Atom Economy: Direct C-H functionalization (Route A) has a higher theoretical atom economy than the multi-step cross-coupling route (Route B), as it avoids the use of protecting groups and the introduction/removal of leaving groups. mdpi.com However, if poor selectivity leads to significant waste in the form of unwanted isomers, the practical atom economy may be lower.

By carefully selecting the synthetic route and reaction conditions, the environmental footprint of producing this compound can be minimized. A life-cycle analysis would likely favor a highly selective, catalytic route that utilizes green solvents and energy-efficient activation methods.

Molecular Structure, Tautomerism, and Conformational Studies

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

While comprehensive, peer-reviewed spectroscopic data specifically for 6-Chloro-2-(difluoromethyl)-3-pyridinol is not widely available in the published literature, the expected spectroscopic characteristics can be inferred from the analysis of related structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy would provide definitive evidence for the connectivity and chemical environment of the atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the proton of the hydroxyl group. The difluoromethyl group would present as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon spectrum would reveal six unique signals for the pyridine ring carbons and the carbon of the difluoromethyl group. The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR would be crucial for confirming the presence of the difluoromethyl group, likely showing a doublet due to coupling with the single proton of this group.

Hypothetical NMR Data Interpretation:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| ¹H NMR | |||

| Ar-H | 7.0 - 8.0 | Doublet | |

| Ar-H | 7.0 - 8.0 | Doublet | |

| OH | Variable | Singlet (broad) | |

| CHF₂ | 6.5 - 7.5 | Triplet | ~50-60 (²JHF) |

| ¹³C NMR | |||

| C-Cl | 145 - 155 | Singlet | |

| C-CHF₂ | 150 - 160 | Triplet | ~20-30 (²JCF) |

| C-OH | 155 - 165 | Singlet | |

| Ar-C | 120 - 140 | Multiple | |

| CHF₂ | 110 - 120 | Triplet | ~230-250 (¹JCF) |

| ¹⁹F NMR | |||

| CHF₂ | -110 to -130 | Doublet | ~50-60 (²JFH) |

This table is an estimation based on known chemical shifts for similar substituted pyridines and should not be considered as experimentally verified data.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental composition of the molecule. By providing a highly accurate mass measurement, it can definitively verify the molecular formula C₆H₃ClF₃NO.

X-ray Crystallography and Solid-State Structure Analysis

As of now, the single-crystal X-ray structure of this compound has not been reported in publicly available crystallographic databases. An X-ray crystallographic analysis would provide precise information on the solid-state conformation of the molecule. This technique would reveal exact bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, which govern the crystal packing arrangement. Such an analysis would also definitively establish which tautomeric form exists in the solid state.

Computational Studies of Molecular Conformation and Tautomeric Equilibria

In the absence of direct experimental data, computational chemistry provides a powerful tool for investigating the properties of this compound. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the stable conformations and to study the tautomeric equilibrium.

3-hydroxypyridines can exist in equilibrium with their zwitterionic pyridin-3-one tautomers. For this compound, this equilibrium would be between the pyridinol form and the 6-chloro-2-(difluoromethyl)-1H-pyridin-3-one form.

Computational studies on other hydroxypyridine systems have shown that the position of this equilibrium can be significantly influenced by the solvent. In the gas phase or in nonpolar solvents, the hydroxy form is often favored, whereas in polar solvents, the zwitterionic keto form can be more stable. The electron-withdrawing nature of both the chloro and difluoromethyl substituents would also be expected to influence this equilibrium. Theoretical calculations could precisely quantify the energy difference between these tautomers, providing insight into their relative populations under different conditions.

Influence of Substituents on Molecular Geometry and Electronic Distribution

The two substituents on the pyridine ring, the chloro and difluoromethyl groups, have a profound impact on the molecule's geometry and electronic properties.

Difluoromethyl Group: The difluoromethyl group (CHF₂) at the 2-position is also strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This group primarily acts through a powerful inductive effect (-I). nih.gov The presence of this group can significantly increase the acidity of the nearby hydroxyl proton and influence the basicity of the pyridine nitrogen. mdpi.com

The combined electron-withdrawing nature of these two groups is expected to decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. These electronic effects also modulate the bond lengths and angles of the pyridine ring compared to the unsubstituted 3-pyridinol. The steric bulk of the substituents, particularly the difluoromethyl group, may also cause minor distortions in the planarity of the pyridine ring.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are foundational for understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) or Ab Initio calculations would be used to model the compound's structure and properties from first principles.

This subsection would focus on the arrangement of electrons within the molecule. Key analyses would include:

Optimized Molecular Geometry: Calculations would determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. For instance, the planarity of the pyridine (B92270) ring and the orientation of the difluoromethyl and hydroxyl groups would be established.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The analysis would detail the energy levels and spatial distribution of these orbitals. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is vital for predicting how the molecule would interact with other chemical species.

Table 4.1.1: Hypothetical Frontier Molecular Orbital Data for 6-Chloro-2-(difluoromethyl)-3-pyridinol

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity. |

Based on the electronic structure, computational models can predict how the molecule will behave in chemical reactions.

Local Reactivity (Fukui Functions): These calculations would identify which specific atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thus predicting reaction sites.

Transition State Theory: For a proposed reaction, computational methods can model the transition state structure and calculate the activation energy, providing a theoretical prediction of the reaction rate and feasibility.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations often focus on a static, lowest-energy structure, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. For this compound, MD simulations would reveal:

Conformational Flexibility: MD would explore the different spatial arrangements (conformations) the molecule can adopt, particularly the rotation around the C-C bond connecting the difluoromethyl group to the pyridine ring.

Potential Energy Surface: By mapping the energy of different conformations, a potential energy surface could be generated, identifying low-energy, stable conformations and the energy barriers between them. This provides a picture of the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Computational Modeling of Ligand-Target Interactions (for research applications)

In the context of drug discovery research, computational docking and modeling are used to predict if and how a molecule (a ligand) might bind to a biological target, such as a protein or enzyme.

Molecular Docking: This technique would computationally "place" this compound into the binding site of a target protein. The simulation would predict the preferred binding orientation and calculate a "docking score," which estimates the binding affinity.

Interaction Analysis: The model would identify specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, between the compound and the amino acid residues of the target protein, explaining the basis of its potential binding.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on theoretical correlations for research)

QSAR and QSPR models are statistical methods that correlate the chemical structure of molecules with their biological activity (QSAR) or physicochemical properties (QSPR).

Descriptor Calculation: A range of theoretical molecular descriptors (e.g., electronic, topological, steric) would be calculated for this compound and a series of structurally related compounds.

Model Development: A mathematical model would be built to link these descriptors to a specific activity or property. For research purposes, such a model could theoretically predict the activity of new, unsynthesized analogs, guiding further investigation. For example, a QSAR study might find a correlation where increasing the electronegativity at a certain position on the pyridine ring corresponds to a theoretical increase in a particular biological activity.

Mechanistic Investigations of Biological Activities: a Molecular and Biochemical Perspective

Identification and Characterization of Molecular Targets

To understand the biological effects of a compound like 6-chloro-2-(difluoromethyl)-3-pyridinol, the initial step is to identify its direct molecular targets within a biological system. This is often achieved through a combination of computational predictions and experimental assays.

Biochemical Characterization of Enzyme Inhibition Kinetics

Should this compound be identified as an enzyme inhibitor, a thorough characterization of its inhibition kinetics would be crucial. This involves determining key parameters that describe the inhibitor's potency and mechanism of action.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

| Enzyme A | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Enzyme B | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Enzyme C | [Data Not Available] | [Data Not Available] | [Data Not Available] |

IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ indicates a more potent inhibitor.

Kᵢ (Inhibition constant): This is a more precise measure of the inhibitor's binding affinity to the enzyme.

Mechanism of Inhibition: This describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition).

Receptor Binding Assays in Recombinant or Native Cellular Lysates

If the compound is predicted to interact with a receptor, binding assays are performed to confirm this interaction and quantify its affinity. These assays typically use cell lysates containing either recombinantly expressed receptors or native receptors from tissues.

Table 2: Hypothetical Receptor Binding Affinity of this compound

| Receptor Target | K𝘥 (nM) | Bₘₐₓ (pmol/mg protein) | Assay Type |

| Receptor X | [Data Not Available] | [Data Not Available] | Radioligand Binding |

| Receptor Y | [Data Not Available] | [Data Not Available] | Fluorescence Polarization |

| Receptor Z | [Data Not Available] | [Data Not Available] | Surface Plasmon Resonance |

K𝘥 (Dissociation constant): This value reflects the concentration of the compound at which 50% of the receptors are occupied. A lower K𝘥 signifies a higher binding affinity.

Bₘₐₓ (Maximum number of binding sites): This parameter indicates the total concentration of receptors in the sample.

Elucidation of Cellular Pathway Modulation in in vitro Model Systems

Once a molecular target is identified, the subsequent step is to understand how the interaction of this compound with its target affects cellular functions. This involves studying the modulation of intracellular signaling pathways.

Analysis of Signal Transduction Cascades in Cultured Cells

The binding of a compound to its target can trigger a cascade of events within the cell, known as signal transduction. Analyzing these cascades can reveal the functional consequences of the compound's activity. This is often assessed by measuring the phosphorylation status of key signaling proteins or the levels of second messengers.

Gene Expression Profiling and Proteomic Studies in Model Organisms

To obtain a global view of the cellular response to this compound, gene expression profiling (e.g., using microarrays or RNA-sequencing) and proteomic studies (e.g., using mass spectrometry) can be employed. These techniques can identify changes in the expression levels of thousands of genes or proteins, providing insights into the broader cellular pathways affected by the compound.

Structure-Activity Relationship (SAR) Elucidation for Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound. By synthesizing and testing analogs of this compound, researchers can determine which structural features are critical for its biological activity.

General SAR principles for pyridine-containing compounds suggest that modifications to the pyridine (B92270) ring, such as the position and nature of substituents, can significantly impact their biological profiles. For instance, the presence of a halogen, like the chloro group in the target compound, and a difluoromethyl group can influence factors such as lipophilicity, metabolic stability, and target binding affinity.

Table 3: Hypothetical Structure-Activity Relationship of this compound Analogs

| Compound | R¹ | R² | R³ | Biological Activity (e.g., IC₅₀ in µM) |

| This compound | Cl | CF₂H | OH | [Data Not Available] |

| Analog 1 | F | CF₂H | OH | [Data Not Available] |

| Analog 2 | Cl | CH₃ | OH | [Data Not Available] |

| Analog 3 | Cl | CF₂H | OCH₃ | [Data Not Available] |

This table would typically be populated with data from the biological evaluation of a series of synthesized analogs, allowing for the deduction of key structural requirements for activity.

Design and Synthesis of this compound Analogs for SAR Studies

Detailed research on the design, synthesis, and structure-activity relationships (SAR) of analogs specifically for this compound is not extensively documented in publicly available scientific literature. However, the principles of medicinal chemistry allow for a theoretical exploration of potential analogs that could be synthesized to investigate SAR.

The core structure of this compound offers several points for chemical modification to probe the molecule's interaction with biological targets. Key areas for analog synthesis would include:

Modification of the Pyridine Ring Substituents: The chlorine atom at the C6 position is a primary candidate for substitution. It could be replaced with other halogens (F, Br, I) to investigate the role of electronegativity and atomic size. Alternatively, small alkyl or alkoxy groups could be introduced to explore steric and electronic effects.

Alteration of the Difluoromethyl Group: The -CHF₂ group at the C2 position is a crucial feature, likely acting as a bioisostere for a hydroxyl or thiol group, or participating in hydrogen bonding. Analogs could be created by replacing it with a trifluoromethyl (-CF₃), methyl (-CH₃), or other small alkyl groups to determine the importance of its specific electronic properties.

Derivatization of the Hydroxyl Group: The hydroxyl group at the C3 position is a potential site for hydrogen bond donation and acceptance. It could be converted to an ether or an ester to assess the necessity of a free hydroxyl group for biological activity.

A hypothetical SAR study might involve synthesizing the analogs listed in the table below and evaluating their biological activity against a specific target. The resulting data would illuminate the structural requirements for potency and selectivity.

Table 1: Hypothetical Analogs of this compound for SAR Studies

| Analog Name | Modification from Parent Compound | Rationale for Synthesis |

|---|---|---|

| 6-Bromo-2-(difluoromethyl)-3-pyridinol | Chlorine at C6 replaced with Bromine | To study the effect of halogen size and electronegativity. |

| 6-Chloro-2-(trifluoromethyl)-3-pyridinol | Difluoromethyl at C2 replaced with Trifluoromethyl | To evaluate the impact of increased electron-withdrawing properties. |

| 6-Chloro-3-methoxy-2-(difluoromethyl)pyridine | Hydroxyl at C3 converted to a Methoxy group | To determine if a hydrogen bond donor at C3 is essential for activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a series of compounds including this compound and its analogs, a QSAR model could be developed to predict their biological potency and guide the design of new, more active molecules.

The development of a QSAR model typically involves the following steps:

Data Set Compilation: A collection of analogs of this compound with experimentally determined biological activities would be required.

Descriptor Calculation: Various molecular descriptors would be calculated for each analog. These descriptors quantify different aspects of the molecular structure, such as:

Physicochemical Properties: LogP (lipophilicity), pKa (acidity), and molecular weight.

Electronic Descriptors: Dipole moment and atomic charges, reflecting the electron distribution.

Topological Descriptors: Indices that describe molecular shape, size, and branching.

3D Descriptors: Steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA) that describe the three-dimensional shape of the molecule.

Model Generation and Validation: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. The predictive power of this model is then rigorously validated.

A hypothetical QSAR equation for this series might look like: Biological Activity = a(LogP) - b(Dipole Moment) + c(Steric Parameter) + constant

Such a model would provide valuable insights into which properties are most influential for the biological activity of this class of compounds, thereby facilitating a more rational approach to drug design.

Metabolic Transformation Studies in Biochemical and in vitro Animal Models (excluding human clinical data)

Identification of Metabolites and Elucidation of Biotransformation Pathways

While specific metabolic studies on this compound are not detailed in the available literature, potential biotransformation pathways can be inferred based on the metabolism of structurally related pyridine and chlorinated aromatic compounds. In in vitro animal models, such as rat liver homogenates, the compound would likely undergo Phase I and Phase II metabolic reactions.

Phase I Reactions: These are typically oxidative, reductive, or hydrolytic reactions.

Oxidation: The pyridine ring is susceptible to oxidation, potentially forming N-oxides or additional hydroxyl groups on the ring. The enzymes responsible for such reactions are often from the cytochrome P450 (CYP) superfamily.

Dechlorination: The chlorine atom may be removed through reductive or oxidative processes, a known metabolic pathway for some chlorinated compounds.

Hydroxylation: The pyridine ring could be further hydroxylated by monooxygenases.

Phase II Reactions: These involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Glucuronidation: The C3-hydroxyl group is a prime site for conjugation with glucuronic acid, a common pathway for phenolic compounds, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The hydroxyl group could also be sulfated by sulfotransferases (SULTs).

A plausible metabolic pathway would start with oxidation of the pyridine ring, followed by conjugation of the hydroxyl group with glucuronic acid.

Table 2: Potential Metabolites of this compound

| Potential Metabolite | Biotransformation Pathway | Metabolic Phase |

|---|---|---|

| This compound glucuronide | Glucuronidation of the C3-hydroxyl group | Phase II |

| 5,6-Dichloro-2-(difluoromethyl)-3-pyridinol | Hydroxylation followed by potential rearrangement or further reaction | Phase I |

| 6-Chloro-2-(difluoromethyl)-pyridine-3,4-diol | Ring hydroxylation | Phase I |

Characterization of Enzymes Involved in Metabolic Processes

The metabolism of xenobiotics like this compound is primarily carried out by a range of enzymes concentrated in the liver. Based on the compound's structure, the following enzyme families would be investigated for their role in its biotransformation:

Cytochrome P450 (CYP) Enzymes: This superfamily of monooxygenases is responsible for the metabolism of a vast number of drugs and foreign compounds. Specific isozymes such as CYP3A4, CYP2D6, and CYP2C9 would be primary candidates for catalyzing oxidative transformations of the pyridine ring. In vitro studies using recombinant human CYP enzymes or chemical inhibitors in liver microsomes would be employed to identify the specific CYPs involved.

UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to nucleophilic groups, such as the hydroxyl group on the pyridinol ring. The C3-hydroxyl makes the parent compound a likely substrate for UGT-mediated conjugation.

Sulfotransferases (SULTs): SULTs represent another major Phase II pathway, catalyzing the sulfation of hydroxyl groups.

Flavin-containing Monooxygenases (FMOs): These enzymes can also catalyze the oxidation of nitrogen-containing heterocyclic compounds.

Characterization studies would involve incubating the compound with specific recombinant enzymes and analyzing for metabolite formation.

Research on Metabolic Stability in Biological Milieu (e.g., liver microsomes)

Metabolic stability is a critical parameter assessed early in drug discovery to predict a compound's persistence in the body. This is typically evaluated in vitro using subcellular fractions like liver microsomes, which are rich in drug-metabolizing enzymes, particularly CYPs.

The metabolic stability of this compound would be determined by incubating the compound at a known concentration with liver microsomes (e.g., from rat, dog, or human) in the presence of necessary cofactors like NADPH. The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

From this data, key parameters are calculated:

Half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (Clint): The rate of metabolism by the liver, independent of blood flow.

A typical experiment would yield data that could be presented as follows:

Table 3: Hypothetical Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

|---|---|---|

| Rat | 45 | 15.4 |

| Dog | 62 | 11.2 |

A longer half-life and lower intrinsic clearance generally suggest higher metabolic stability, which can be a desirable property for a drug candidate. Compounds with very high clearance in these assays may be subject to rapid elimination in vivo, potentially limiting their therapeutic efficacy.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification in Research Samples (e.g., HPLC-MS, GC-MS)

Chromatographic methods are essential for separating the target analyte from complex matrices. For a compound like 6-Chloro-2-(difluoromethyl)-3-pyridinol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), typically coupled with Mass Spectrometry (MS), would be the primary tools for research applications.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique would be highly suitable for analyzing this compound, particularly in biological samples. The compound could be separated on a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives to improve peak shape. The mass spectrometer, operating in modes such as electrospray ionization (ESI), would provide sensitive and selective detection by monitoring specific mass-to-charge (m/z) ratios of the parent ion and its fragments. For related compounds like TCP, coupled-column LC-MS/MS methods have been developed for rapid and sensitive quantification in serum and urine. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds. Due to the polar hydroxyl group, this compound would likely require a derivatization step to increase its volatility and improve chromatographic performance. Reagents such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are commonly used to create more volatile silyl (B83357) derivatives. spkx.net.cnnih.gov The analysis would then be performed using a capillary GC column followed by MS detection, often using negative-ion chemical ionization (NCI) for enhanced sensitivity with halogenated compounds. nih.gov

Table 1: Potential Chromatographic Parameters for this compound Analysis

| Parameter | HPLC-MS | GC-MS |

|---|---|---|

| Column | Reverse-phase C18 | Capillary column (e.g., DB-5ms) |

| Mobile/Carrier Gas | Acetonitrile/Water Gradient | Helium |

| Detection | ESI-Tandem MS (MRM mode) | Negative Ion Chemical Ionization (NICI) MS |

| Sample Prep | Liquid-liquid or solid-phase extraction | Derivatization (e.g., silylation) required |

| Quantification | Isotope-labeled internal standard | Isotope-labeled internal standard |

Spectroscopic Methods for Quantitative Analysis in Complex Research Matrices (e.g., UV-Vis, Fluorescence, NMR)

Spectroscopic methods are crucial for both structural confirmation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be indispensable for the unambiguous structural confirmation of synthesized this compound. researchgate.net The ¹H NMR spectrum would show characteristic shifts for the aromatic protons on the pyridine (B92270) ring and the proton of the difluoromethyl group, with coupling patterns providing connectivity information. ¹⁹F NMR would also be a key technique to confirm the presence and environment of the fluorine atoms. While NMR is not typically used for trace quantification in complex matrices, it is the gold standard for structural elucidation of the pure compound. researchgate.net

UV-Vis and Fluorescence Spectroscopy: UV-Visible spectrophotometry could be employed for quantitative analysis, assuming the compound possesses a suitable chromophore and is present in sufficient concentration without significant interfering substances. However, its selectivity in complex research matrices is limited. Fluorescence spectroscopy would offer higher sensitivity and selectivity if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag. The intrinsic spectroscopic properties of this compound have not been characterized in available literature.

Electrochemical Detection Methods and Biosensor Development for Research

Electrochemical methods can offer sensitive, rapid, and low-cost analysis. A sensor for this compound could potentially be developed based on the electrochemical oxidation or reduction of the pyridinol functional group at a modified electrode surface. Research into sensors for other phenolic or heterocyclic compounds has utilized materials like graphene or metal nanocomposites to enhance sensitivity and selectivity. iapchem.org However, no specific electrochemical sensors or biosensors have been developed for this compound itself.

Method Validation and Development for Trace Analysis in Biological and Environmental Research Samples

Any analytical method developed for trace analysis must undergo rigorous validation to ensure its reliability. researchgate.net This process, typically following guidelines from bodies like the ICH, would be essential for applying these methods in a research context.

Key validation parameters would include:

Linearity and Range: Establishing a concentration range over which the method provides a linear response. For GC-MS analysis of a related compound, linear relationships were achieved in the 5–500 μg/L range. spkx.net.cn

Accuracy and Precision: Accuracy is assessed through recovery studies in spiked samples, while precision (repeatability and reproducibility) is determined by the relative standard deviation (RSD) of multiple measurements. For LC-MS/MS analysis of TCP, recoveries of 87-113% and coefficients of variation below 10% were achieved. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, and the LOQ is the lowest concentration that can be accurately quantified. For trace analysis of TCP in urine, an LOD of 0.5 ng/mL was reported using LC-MS/MS. nih.gov

Selectivity/Specificity: Ensuring the method can distinguish the analyte from other components in the sample matrix.

Robustness: Assessing the method's reliability when small, deliberate variations are made to experimental parameters.

Table 2: Typical Method Validation Parameters for Trace Analysis

| Validation Parameter | Typical Acceptance Criteria | Research Context Example |

|---|---|---|

| Linearity (r²) | > 0.99 | Correlation coefficients over 0.99 are standard. spkx.net.cn |

| Accuracy (% Recovery) | 80 - 120% | 87-113% recovery in fortified serum for a related analyte. nih.gov |

| Precision (% RSD) | < 15% | Intra-day and inter-day variations lower than 10.0%. researchgate.net |

| LOQ | Sufficient for intended application | 1.0 µg/L in water for pesticide metabolite analysis. epa.gov |

Developing and validating such methods would be a critical first step for any research investigating the environmental fate, metabolic pathways, or biological activity of this compound.

Future Research Directions and Unanswered Questions

Exploration of Novel and Sustainable Synthetic Pathways

A primary area for future investigation is the development of efficient and environmentally benign methods for the synthesis of 6-Chloro-2-(difluoromethyl)-3-pyridinol. Current synthetic strategies for fluorinated pyridines can be complex and may rely on harsh reagents. researchgate.net Future research could focus on:

Green Chemistry Approaches: Investigating synthetic routes that utilize greener solvents, reduce the number of steps, and minimize waste generation is a key goal. ijarsct.co.innih.govnih.gov This could involve exploring one-pot multicomponent reactions or employing catalytic methods that operate under milder conditions. nih.gov The use of renewable starting materials, such as glycerol, for the synthesis of the pyridine (B92270) core could also be an area of interest. researchgate.net

Late-Stage Fluorination: Developing methods for the late-stage introduction of the difluoromethyl group onto a pre-functionalized 6-chloro-3-pyridinol scaffold could provide a more flexible and efficient synthetic strategy. researchgate.net This approach is often advantageous in the synthesis of compound libraries for biological screening.

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of this compound and its derivatives.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Questions |

| Green Chemistry | Reduced environmental impact, lower cost, increased safety. ijarsct.co.in | Can catalysts be developed for selective difluoromethylation? Are there viable bio-based starting materials? |

| Late-Stage Functionalization | Modular approach, rapid generation of analogs. | What are the most effective and selective difluoromethylating agents for this substrate? |

| Flow Chemistry | Enhanced process control, improved scalability, safer handling of hazardous intermediates. | Can reaction conditions be optimized for high yield and purity in a continuous flow system? |

Deeper Mechanistic Insights into its Chemical Reactivity and Biological Interactions

The interplay of the chloro, difluoromethyl, and hydroxyl groups on the pyridine ring likely results in unique chemical and biological properties. Future research should aim to elucidate these characteristics:

Reactivity Profiling: A systematic study of the compound's reactivity towards various electrophilic and nucleophilic reagents would provide a fundamental understanding of its chemical behavior and potential for further derivatization.

Biological Target Identification: High-throughput screening against various biological targets (e.g., enzymes, receptors) could identify potential therapeutic or agrochemical applications. Pyridine and pyridinone scaffolds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov

Mechanism of Action Studies: Should biological activity be identified, detailed mechanistic studies would be crucial. This could involve techniques like molecular docking and molecular dynamics simulations to understand the interactions between this compound and its biological target at the molecular level. mdpi.com

Discovery of Unforeseen Academic Applications and Derivatizations

The unique electronic properties imparted by the difluoromethyl and chloro substituents could be harnessed for novel applications beyond the traditional life sciences.

Synthesis of Novel Ligands: The pyridinol moiety can act as a ligand for metal complexes. The electronic modifications from the substituents could tune the properties of the resulting metal complexes for applications in catalysis or materials science. acs.org

Derivatization for Structure-Activity Relationship (SAR) Studies: The hydroxyl and chloro groups provide handles for further chemical modification. Synthesizing a library of derivatives by modifying these positions would be essential for establishing SAR and optimizing any identified biological activity. nih.gov For example, etherification or esterification of the hydroxyl group could modulate the compound's pharmacokinetic properties.

| Functional Group | Potential Derivatization | Purpose |

| Hydroxyl Group | Etherification, Esterification | Improve metabolic stability, modulate solubility and cell permeability. |

| Chloro Group | Nucleophilic Aromatic Substitution | Introduce diverse functional groups to probe biological interactions. |

Advancement in Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work. rsc.org

In Silico Property Prediction: Quantum chemical calculations can be employed to predict various physicochemical properties of this compound, such as its electronic structure, acidity/basicity, and spectroscopic characteristics. rsc.org

Predictive Toxicology: Computational models can be used to predict potential toxicity and metabolic fate, which is crucial for the early stages of drug or agrochemical development.

Virtual Screening: If a biological target is identified, computational screening of virtual compound libraries based on the this compound scaffold could accelerate the discovery of more potent analogs. nih.gov

Integration with Emerging Technologies in Chemical and Biological Research

The study of this compound can benefit from the integration of modern, high-throughput, and automated technologies.

Automated Synthesis: The use of automated synthesis platforms could accelerate the production of derivatives for SAR studies.

High-Content Screening: If the compound shows cellular activity, high-content imaging and analysis can provide detailed insights into its effects on cellular morphology and function.

-Omics Technologies: Transcriptomics, proteomics, and metabolomics can be used to understand the global biological response to treatment with this compound, helping to elucidate its mechanism of action and potential off-target effects.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be applied to analyze large datasets from screening and -omics studies to identify patterns and predict the properties of new derivatives, further accelerating the research and development process. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.